molecular formula C14H14F2N2O B2363631 N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide CAS No. 1226428-68-7

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide

Cat. No.: B2363631
CAS No.: 1226428-68-7
M. Wt: 264.276
InChI Key: XXGMTCFCVRKPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide is a synthetic organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl compound reacts with the pyrrole ring.

    Formation of the Difluorobenzamide Moiety: The difluorobenzamide group can be synthesized by reacting 3,4-difluoroaniline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Coupling Reaction: The final step involves coupling the pyrrole-propyl intermediate with the difluorobenzamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The difluorobenzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Pyrrole N-oxide derivatives.

    Reduction: Amino derivatives of the difluorobenzamide moiety.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and difluorobenzamide moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-pyrrol-1-yl)propyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(3-(1H-pyrrol-1-yl)propyl)-3,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.

    N-(3-(1H-pyrrol-1-yl)propyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

N-(3-(1H-pyrrol-1-yl)propyl)-3,4-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

3,4-difluoro-N-(3-pyrrol-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-12-5-4-11(10-13(12)16)14(19)17-6-3-9-18-7-1-2-8-18/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGMTCFCVRKPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.